molecular formula C9H13N3O2 B13059752 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13059752
M. Wt: 195.22 g/mol
InChI Key: KRACCTVLGCFPGQ-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS: 1519882-06-4) is a pyrazole derivative characterized by a cyclopentyl substituent at the 1-position, an amino group at the 5-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol . The compound is of interest in medicinal and synthetic chemistry due to its structural features, which include a rigid cyclopentyl group and functional groups capable of hydrogen bonding.

Properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-11-12(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRACCTVLGCFPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxylic acid derivatives vary primarily in substituents at the 1- and 5-positions, which influence their electronic, steric, and solubility properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid Cyclopentyl Amino C₉H₁₃N₃O₂ 195.22 1519882-06-4 Bulky aliphatic group; potential intermediate in bioactive molecule synthesis
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Amino C₁₀H₉N₃O₂ 203.20 Not specified Aromatic substituent; structurally characterized via single-crystal X-ray (R factor = 0.043)
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl C₁₃H₁₄N₂O₂ 230.26 178182-49-5 Dual hydrophobic groups; possible use in agrochemicals
5-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid Isopropyl Amino C₇H₁₁N₃O₂ 169.18 26262-07-7 Compact aliphatic substituent; supplier data indicate industrial availability
5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid Ethyl Amino + methylsulfanyl C₇H₁₁N₃O₂S 201.25 1506237-06-4 Sulfur-containing; potential electronic modulation in drug design

Key Structural and Functional Insights:

This could limit its use in aqueous-phase reactions but enhance membrane permeability in bioactive molecules . Phenyl-substituted analogs (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibit planar aromatic systems, favoring π-π interactions in protein binding or crystal packing, as evidenced by high-quality X-ray data (mean C–C bond length = 0.002 Å) .

Synthetic Routes: Synthesis of these compounds often involves cyclocondensation of hydrazines with diketones or β-keto esters, followed by functional group modifications. For example, 5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid derivatives are synthesized via hydrazine hydrate reflux and LiOH-mediated hydrolysis . The cyclopentyl derivative’s carboxamide analog is synthesized from 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile through nitrile hydrolysis, achieving ~99% yield .

Potential Applications: Pharmaceuticals: The amino and carboxylic acid groups enable salt formation or amide bond conjugation, making these compounds versatile intermediates. For instance, the carboxamide derivative (CAS: 666235-33-2) could serve as a kinase inhibitor precursor . Agrochemicals: Isopropyl and phenyl derivatives (e.g., 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid) may act as herbicidal or insecticidal agents due to their hydrophobic profiles .

Research Findings and Challenges

  • Structural Characterization : The phenyl derivative’s crystal structure (space group P2₁/c, T = 150 K) was resolved using SHELX software, demonstrating the program’s utility in small-molecule crystallography . Comparable data for the cyclopentyl analog are lacking, highlighting a research gap.
  • Availability and Commercial Use : Supplier listings (e.g., 2 suppliers for the cyclopentyl compound ) suggest industrial interest, but discontinuation of related products (e.g., ) underscores challenges in scaling up complex derivatives.

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